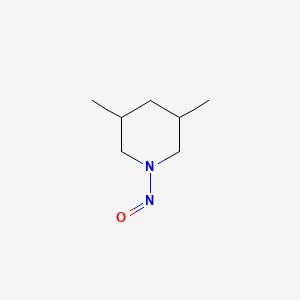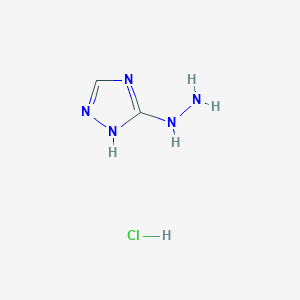
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a hydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives.
Aplicaciones Científicas De Investigación
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-furaldehyde: Similar furan ring structure but lacks the hydrazono group.
2-Formyl-5-methylfuran: Another furan derivative with a formyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydrazono group.
Uniqueness
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Propiedades
Número CAS |
303095-05-8 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
5-[(E)-N-(dimethylamino)-C-formylcarbonimidoyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)10-8(6-13)9-4-3-7(5-12)14-9/h3-6H,1-2H3/b10-8- |
Clave InChI |
CPBDLQLRQNZDNG-NTMALXAHSA-N |
SMILES isomérico |
CN(C)/N=C(/C=O)\C1=CC=C(O1)C=O |
SMILES canónico |
CN(C)N=C(C=O)C1=CC=C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




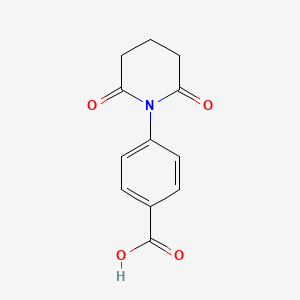
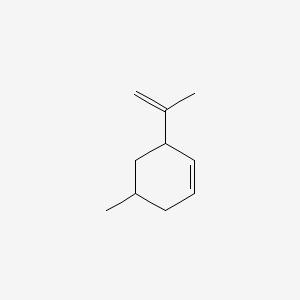
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
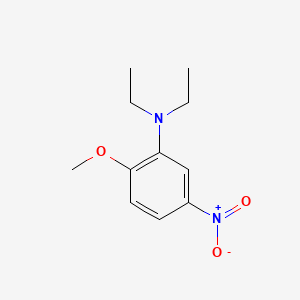
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
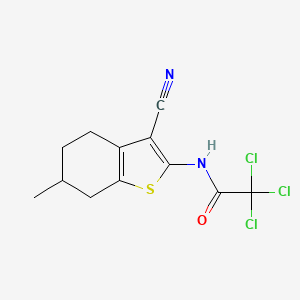
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
